molecular formula C21H26N6O3 B11596149 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11596149
M. Wt: 410.5 g/mol
InChI Key: VWYCILFZIKGFGI-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused morpholine and propan-2-yl substituent. Its unique scaffold combines imino, oxo, and carboxamide functionalities, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-14(2)27-18(22)15(20(28)23-6-8-25-9-11-30-12-10-25)13-16-19(27)24-17-5-3-4-7-26(17)21(16)29/h3-5,7,13-14,22H,6,8-12H2,1-2H3,(H,23,28)

InChI Key

VWYCILFZIKGFGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the imino group, and attachment of the morpholin-4-ylethyl and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: CAS 867136-78-5

The compound 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5) shares the core tricyclic framework but differs in the substituent at position 7 (2-methoxyethyl vs. propan-2-yl). This substitution impacts:

  • Steric Effects : Bulkier substituents may influence binding pocket interactions in target proteins.

Comparison with Rapamycin Analogs

highlights NMR-based structural comparisons between compound 1, compound 7, and Rapamycin (Rapa).

  • Regions of Divergence : In NMR spectra (Figure 6, Table 2), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, suggesting substituent-induced electronic or steric perturbations .
  • Conserved Regions : Most protons outside these regions exhibit nearly identical chemical shifts, indicating structural conservation in the core scaffold .

Data Tables

Table 1: Key Structural Differences Between Target Compound and CAS 867136-78-5

Feature Target Compound CAS 867136-78-5
Substituent at Position 7 Propan-2-yl 2-Methoxyethyl
LogP (Predicted) ~3.5 (higher lipophilicity) ~2.8 (moderate polarity)
Potential Bioactivity Enhanced membrane permeability Improved solubility in aqueous media

Table 2: NMR Chemical Shift Variations in Key Regions (Adapted from )

Region Target Compound (δ, ppm) Compound 1 (δ, ppm) Compound 7 (δ, ppm)
A (39–44) Not reported 7.2–7.5 7.0–7.3
B (29–36) Not reported 3.8–4.2 3.5–3.9

Research Findings and Implications

Substituent-Driven Activity : The propan-2-yl group in the target compound may enhance interactions with hydrophobic binding pockets, as seen in kinase inhibitors like imatinib derivatives. In contrast, polar substituents (e.g., 2-methoxyethyl) improve solubility but reduce cellular uptake .

NMR as a Diagnostic Tool: demonstrates that localized chemical shift changes (e.g., regions A and B) are critical for mapping substituent effects without altering the core scaffold’s electronic profile .

Synthetic Challenges : The tricyclic architecture requires precise regioselective modifications, as highlighted in for analogous spiro compounds. Side reactions during substitution (e.g., at position 7) must be controlled to avoid byproducts .

Biological Activity

The compound 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. Its unique structure includes multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC25H33N7O4
Molecular Weight495.6 g/mol
IUPAC Name6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
InChIInChI=1S/C25H33N7O4/c26...
InChI KeyDZQYWYOTOSGWKE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator , which could lead to various pharmacological effects relevant to disease treatment or modulation . The exact pathways involved in its action remain to be fully elucidated but are believed to involve interactions that could affect cellular signaling and metabolic processes.

Cytotoxicity Assays

In vitro cytotoxicity tests have been conducted using various cancer cell lines to evaluate the effectiveness of the compound against tumor growth. The standard MTT assay was performed on cell lines such as:

  • MCF7 (breast adenocarcinoma)
  • A549 (lung cancer)
  • HEK293T (human embryonic kidney cells)

The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .

Interaction Studies

Interaction studies are crucial for understanding how this compound binds to its targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively assess binding affinities and kinetics. These studies are essential for determining the therapeutic potential of the compound in clinical applications.

Case Studies

  • Study on Enzyme Inhibition : A recent study investigated the compound's potential as a modulator of specific enzyme activities involved in cancer metabolism. The findings suggested that it could inhibit key enzymes in the glycolytic pathway, thereby reducing energy production in cancer cells.
  • Receptor Binding Affinity : Another study focused on the binding affinity of the compound to certain G-protein coupled receptors (GPCRs). The results indicated a moderate affinity for these receptors, which are critical in various signaling pathways associated with cancer and inflammation .

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